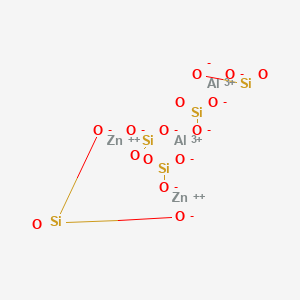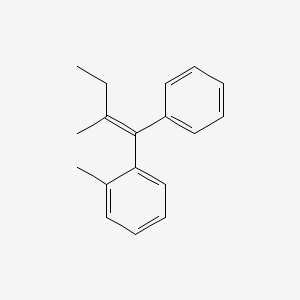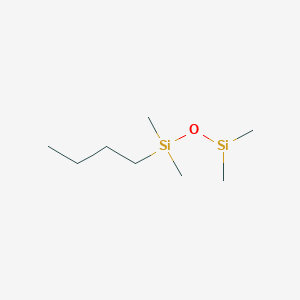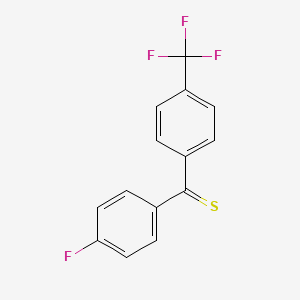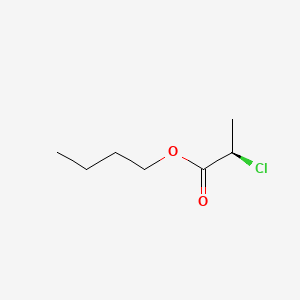
Benzyl(tris(2-methylphenyl))phosphorane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl(tris(2-methylphenyl))phosphorane is a chemical compound with the molecular formula C28H27P. It is a member of the phosphorane family, which are compounds containing a phosphorus atom bonded to five substituents. This compound is known for its unique structure and reactivity, making it a valuable subject of study in various fields of chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzyl(tris(2-methylphenyl))phosphorane can be synthesized through the reaction of benzyl chloride with tris(2-methylphenyl)phosphine in the presence of a base such as sodium hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl(tris(2-methylphenyl))phosphorane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The benzyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require the presence of a strong base like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphoranes depending on the reagents and conditions used .
Applications De Recherche Scientifique
Benzyl(tris(2-methylphenyl))phosphorane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of Benzyl(tris(2-methylphenyl))phosphorane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphorus atom in the compound can form bonds with other atoms or groups, facilitating different types of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(2-methylphenyl)phosphine: A related compound with similar reactivity but without the benzyl group.
Triphenylphosphine: Another similar compound with three phenyl groups instead of 2-methylphenyl groups.
Uniqueness
Benzyl(tris(2-methylphenyl))phosphorane is unique due to the presence of the benzyl group, which imparts different reactivity and properties compared to other phosphoranes. This makes it a valuable compound for specific applications in synthesis and catalysis .
Propriétés
Numéro CAS |
13432-88-7 |
|---|---|
Formule moléculaire |
C28H28P+ |
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
benzyl-tris(2-methylphenyl)phosphanium |
InChI |
InChI=1S/C28H28P/c1-22-13-7-10-18-26(22)29(21-25-16-5-4-6-17-25,27-19-11-8-14-23(27)2)28-20-12-9-15-24(28)3/h4-20H,21H2,1-3H3/q+1 |
Clé InChI |
BYYYDIWZIDGTEF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1[P+](CC2=CC=CC=C2)(C3=CC=CC=C3C)C4=CC=CC=C4C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


